N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound characterized by the presence of a fluorophenyl group, a methoxynaphthalene moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid or 3-methoxynaphthalene-2-carbaldehyde.
Reduction: Formation of N-(4-fluorophenyl)-3-methoxynaphthylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding affinities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The methoxynaphthalene moiety contributes to the compound’s overall stability and bioavailability. The carboxamide group facilitates the formation of additional hydrogen bonds, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)anthranilic acid
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxynaphthalene moiety allows for versatile chemical modifications and potential applications in various fields. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C18H14FNO2 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |
InChI Key |
HEXVOLWKTLMURH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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